molecular formula C25H30N4O7S3 B2522668 (Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-35-7

(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2522668
CAS No.: 865248-35-7
M. Wt: 594.72
InChI Key: PKSPPDTXGDWNGT-RFBIWTDZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include an ethyl ester group, a benzoyl group, a sulfamoyl group, and an imino group. The presence of these groups suggests that the compound may have interesting chemical properties and reactivity .

Scientific Research Applications

Novel Synthesis Methods

Research has developed various novel synthesis methods for compounds with structural similarities, highlighting their potential in creating new chemical entities with specific properties. For example, a one-pot synthesis method for novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates showcases an efficient and environmentally friendly approach using nano-Copper Y Zeolite as a catalyst. This method provides groundwork for the synthesis of commercial fungicides and new sulfur-bearing peptide derivatives (Kalhor, 2015).

Chemical Reactions and Transformations

The study of reactions and transformations of similar compounds provides insights into their chemical behavior and potential applications in synthesis and material science. For instance, reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases leading to novel ring transformations are explored, offering pathways to new compounds (Ueda et al., 1988).

Molecular Modeling and Drug Design

The development of GPIIb/IIIa integrin antagonists incorporating trisubstituted beta-amino acid derivatives reveals the importance of molecular modeling in drug design, suggesting a similar approach could be applied to the compound for therapeutic applications (Hayashi et al., 1998).

Catalytic Applications

Research into the encapsulation of metal complexes with thiazole-hydrazone ligands in zeolites shows promising catalytic applications, particularly in oxidation reactions. Such findings could point towards potential catalytic uses for the compound , given its structural features (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activities

The synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes highlight their antimicrobial activities against various bacterial strains. This suggests that structurally related compounds could also possess antimicrobial properties and could be explored for such applications (Mishra et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

ethyl 2-[2-[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7S3/c1-3-36-23(30)16-29-21-14-13-20(38(26,32)33)15-22(21)37-25(29)27-24(31)17-9-11-19(12-10-17)39(34,35)28(2)18-7-5-4-6-8-18/h9-15,18H,3-8,16H2,1-2H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSPPDTXGDWNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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